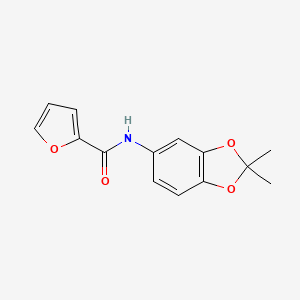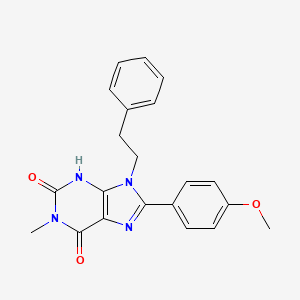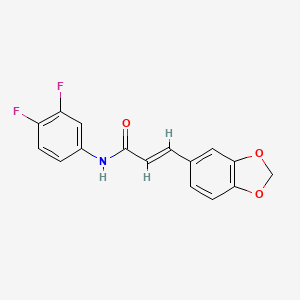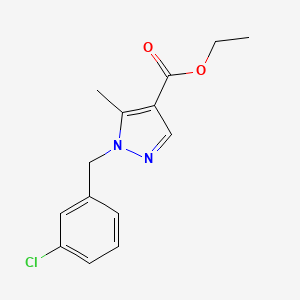
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide: is an organic compound that features a benzodioxole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-benzodioxole.
Furan Ring Formation: The furan ring can be synthesized through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and furan rings through an amide bond. This can be done using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and furan rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanamine
- (2,2-dimethyl-1,3-benzodioxol-5-yl)methanol
Uniqueness
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-furamide is unique due to the presence of both benzodioxole and furan rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in chemical reactions and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-14(2)18-10-6-5-9(8-12(10)19-14)15-13(16)11-4-3-7-17-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBHEVASLYXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)

![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)
![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
